3-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
The compound “3-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a thiazolo[5,4-b]pyridine ring, a benzenesulfonamide group, and two methyl groups. These functional groups suggest that this compound may have interesting chemical and biological properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the sulfonamide group might participate in acid-base reactions, and the thiazolo[5,4-b]pyridine ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like sulfonamide might make it somewhat soluble in polar solvents .Scientific Research Applications
Photodynamic Therapy Applications
3-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide derivatives have demonstrated potential in photodynamic therapy (PDT) for cancer treatment. A study highlighted the use of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for PDT. These compounds exhibited strong fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photosensitizers used in treating cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antimicrobial Properties
Synthesis for Anticancer and Antimicrobial Applications
The synthesis and characterization of benzenesulfonamide derivatives have been extensively researched for their potential anticancer and antimicrobial applications. A particular study synthesized novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides. These compounds were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, revealing promising results in terms of anticancer activity against human tumor cell lines without causing significant tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).
Chemical Synthesis and Pharmacokinetics
Chemical Synthesis and Characterization
Research on the chemical synthesis and characterization of benzenesulfonamide derivatives provides valuable insights into their structural and functional properties. Studies have focused on the synthesis, structural characterization, and potential applications of these compounds in various medical and industrial contexts. For instance, one study synthesized and characterized N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides and investigated their conformational differences. Such research is crucial for understanding the molecular structure and potential applications of these compounds (Borges et al., 2014).
Innovative Applications and Further Research
Novel Applications and Future Prospects
The versatility of this compound derivatives is evident in various innovative applications. Studies have explored their use in UV protection, antimicrobial treatments for cotton fabrics, and as components in the synthesis of complex chemical structures. These applications demonstrate the multifaceted nature of these compounds and highlight the potential for future research and development in diverse fields (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Future Directions
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this compound belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years exhibiting high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Mode of Action
One study suggests that a thiazolo[5,4-b]pyridine compound exhibited extremely strong pi3kα inhibitory activity . This activity was attributed to the fact that the electron-deficient aryl group resulted in a more acidic sulfonamide NH proton being able to make a stronger charged interaction with Lys802 in PI3Kα .
Biochemical Pathways
Given the reported pi3kα inhibitory activity of a related compound , it can be inferred that the PI3K/AKT/mTOR pathway, a critical regulator of cell survival and proliferation, might be affected.
Result of Action
Given the reported pi3kα inhibitory activity of a related compound , it can be inferred that the compound might induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical Analysis
Biochemical Properties
Thiazolo[5,4-b]pyridines, the class of compounds it belongs to, have been reported to show potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth and proliferation .
Cellular Effects
Related thiazolo[5,4-b]pyridines have shown potent inhibitory activity against PI3K, which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related thiazolo[5,4-b]pyridines have been reported to inhibit PI3K, which could potentially lead to changes in gene expression and enzyme activation or inhibition .
Properties
IUPAC Name |
3-methyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-13-5-3-6-16(11-13)27(24,25)23-17-9-8-15(12-14(17)2)19-22-18-7-4-10-21-20(18)26-19/h3-12,23H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYAQLCIESPDAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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